![molecular formula C20H15ClN2OS B2529414 7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326860-93-8](/img/structure/B2529414.png)

7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

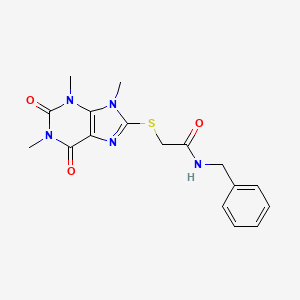

The compound 7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound suggests that it may have interesting chemical properties and potential for various applications, particularly in medicinal chemistry.

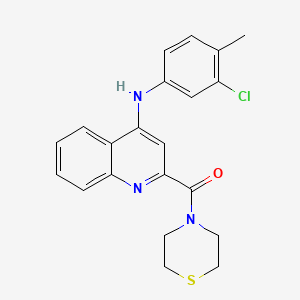

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from simpler precursors. For instance, a series of 2-substituted derivatives were synthesized via an aza-Wittig reaction, involving the reaction of phosphoranylideneamino derivatives with isocyanates and subsequent treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

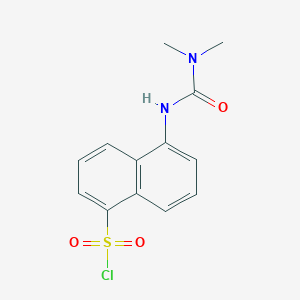

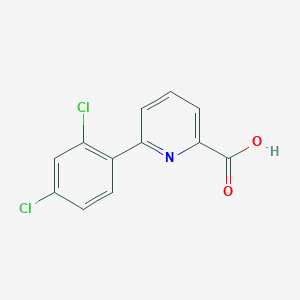

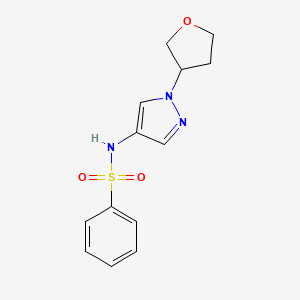

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be confirmed using X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy) derivative was confirmed by this method . Additionally, density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, which can then be compared with experimental X-ray diffraction values . These analyses are crucial for understanding the three-dimensional conformation of the molecule and its electronic properties.

Chemical Reactions Analysis

The thieno[3,2-d]pyrimidin-4(3H)-one core is reactive and can undergo various chemical reactions. The presence of amino groups, for example, allows for condensation reactions with acids or isocyanates . The chloro substituent on the thieno[3,2-d]pyrimidin ring can also participate in nucleophilic substitution reactions, which can be utilized to introduce different functional groups or to couple with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of substituents like chlorophenyl and methylbenzyl groups can affect the compound's solubility, melting point, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the compound's reactivity and potential interaction with biological targets . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to predict sites of nucleophilic and electrophilic attack .

Scientific Research Applications

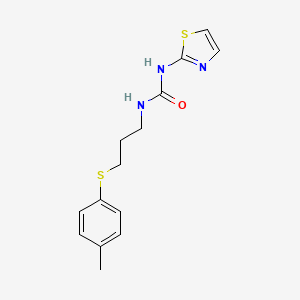

Antibacterial and Antifungal Activity

7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown that these compounds exhibit remarkable in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, they have also shown antifungal activity against species like Candida albicans, indicating their potential as antimicrobial agents (Maddila et al., 2016); (Kahveci et al., 2020).

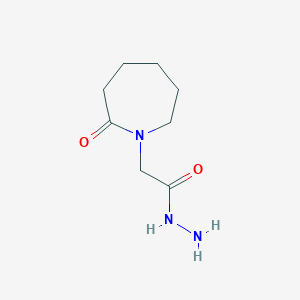

Antiproliferative and Anticancer Activity

Several studies have highlighted the antiproliferative and potential anticancer activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have been evaluated for their effectiveness against various cancer cell lines, including breast cancer and lung adenocarcinoma. The studies suggest that these compounds can induce apoptosis in cancer cells, making them a promising avenue for anticancer research (Atapour-Mashhad et al., 2017).

Antimicrobial Properties

There is significant evidence supporting the antimicrobial properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. They have shown activity against a range of microbial organisms, suggesting their potential use in developing new antimicrobial agents. This includes activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, demonstrating a broad spectrum of antimicrobial efficacy (Fayed et al., 2014).

Synthetic Methods

In the field of organic synthesis, these compounds have been a focus due to their pharmacological significance. Research has been conducted on developing efficient synthetic methods for these derivatives. Microwave-assisted synthesis and other novel synthetic strategies have been explored to enhance the production efficiency of these pharmacologically important compounds (Hesse et al., 2007).

properties

IUPAC Name |

7-(3-chlorophenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2OS/c1-13-4-2-5-14(8-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-6-3-7-16(21)9-15/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMCEWVFCPXGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)